9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha, solution, 10 mg/mL in methyl acetate
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Overview
Description
A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117; Biochem J 1984; 222(1):103-110)
Scientific Research Applications
Vascular Responses and Diabetes-Related Dysfunctions
The thromboxane A2 analogue U46619, chemically known as 9,11-dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha, has been extensively studied for its effects on vascular functions, particularly under conditions mimicking diabetes. Research shows that U46619 can induce concentration-dependent increases in contraction within mouse aorta, an effect that is significantly enhanced under high-glucose conditions. This hyperactivation is associated with potential aortic dysfunction in diabetes, driven by an alteration in phosphatidylinositol turnover and an increase in diacylglycerol (DG) accumulation. This process involves the activation of protein kinase C (PKC) and DG kinase, suggesting a complex interplay of enzymatic activities under diabetic conditions (Nobe et al., 2003).
Glibenclamide and Vasoconstriction Inhibition
Glibenclamide, a sulfonylurea used to treat Type 2 diabetes, has been found to inhibit thromboxane-mediated contractions in bovine coronary arteries and rabbit aortas induced by U46619. This inhibition is not attributed to its effects on vascular K(ATP) channels but rather to a direct blockade of the vascular smooth muscle cell thromboxane receptor, indicating a novel mechanism of action for glibenclamide in mitigating cardiovascular complications associated with diabetes (Pfister et al., 2004).
Chronic Hypoxia and Vascular Reactivity
Chronic hypoxia has been shown to differentially alter the responses of rat large pulmonary arteries and veins to vasoactive agents like U46619. While maximal responses remain unchanged in hypoxic conditions, the sensitivity of pulmonary arteries to U46619 increases, suggesting that chronic hypoxia can lead to selective changes in the reactivity of pulmonary vessels, which could have implications for understanding pulmonary hypertension and other hypoxia-related vascular disorders (Lal et al., 1999).
properties
Product Name |
9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha, solution, 10 mg/mL in methyl acetate |
---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(Z)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20?/m0/s1 |
InChI Key |
LQANGKSBLPMBTJ-REGKDVDGSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
synonyms |
(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid (15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid 11 alpha,9 alpha Epoxymethano PGH2 11 alpha,9 alpha-Epoxymethano PGH2 15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid 9,11 epoxymethano PGH2 9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha 9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha 9,11-epoxymethano-PGH2 U 44619 U 46619 U-44619 U-46619 U44619 U46619 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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